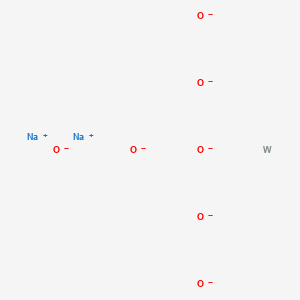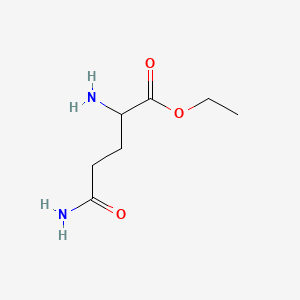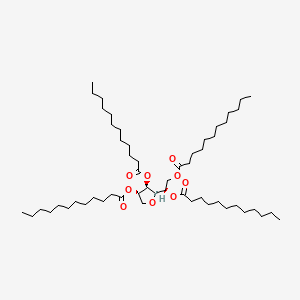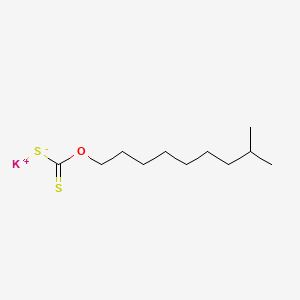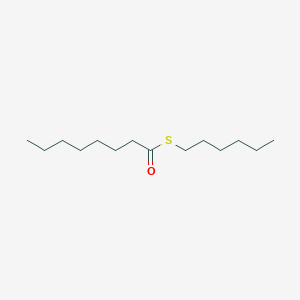
Octanethioic acid, hexyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octanethioic acid, hexyl ester, also known as S-hexyl octanethioate, is an organic compound with the molecular formula C14H28OS and a molecular weight of 244.437 g/mol . This compound is characterized by the presence of a thioester functional group, which is a sulfur analog of an ester.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Octanethioic acid, hexyl ester can be synthesized through the esterification of octanethioic acid with hexanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Octanethioic acid, hexyl ester undergoes various chemical reactions, including:
Substitution: The ester can undergo nucleophilic substitution reactions, where the thioester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Hydrolysis: Octanethioic acid and hexanol.
Reduction: Thiol and hexanol.
Substitution: Products vary based on the nucleophile used.
Applications De Recherche Scientifique
Octanethioic acid, hexyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other thioesters.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of octanethioic acid, hexyl ester involves its interaction with various molecular targets and pathways. The thioester group can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent bonds with biomolecules. This interaction can modulate the activity of enzymes and other proteins, thereby influencing various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Octanethioic acid, methyl ester: Similar structure but with a methyl group instead of a hexyl group.
Octanethioic acid, ethyl ester: Similar structure but with an ethyl group instead of a hexyl group.
Octanethioic acid, propyl ester: Similar structure but with a propyl group instead of a hexyl group.
Uniqueness
Octanethioic acid, hexyl ester is unique due to its specific alkyl chain length, which can influence its physical and chemical properties. The hexyl group provides a balance between hydrophobicity and reactivity, making it suitable for various applications in research and industry .
Propriétés
Numéro CAS |
55590-85-7 |
|---|---|
Formule moléculaire |
C14H28OS |
Poids moléculaire |
244.44 g/mol |
Nom IUPAC |
S-hexyl octanethioate |
InChI |
InChI=1S/C14H28OS/c1-3-5-7-9-10-12-14(15)16-13-11-8-6-4-2/h3-13H2,1-2H3 |
Clé InChI |
ARKGQSZBBOGCSX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)SCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


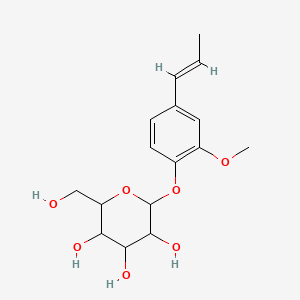
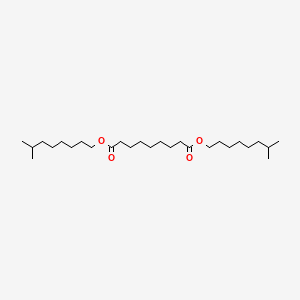

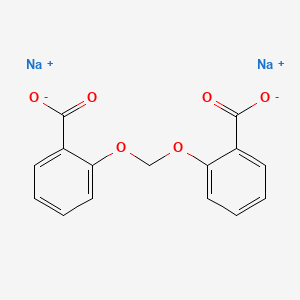



![9-Phosphabicyclo[3.3.1]nonane, 9,9'-(1,2-ethanediyl)bis-](/img/structure/B12657601.png)

